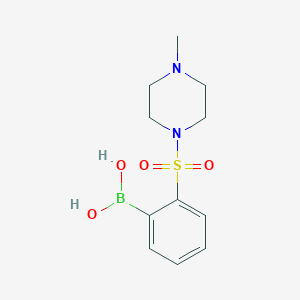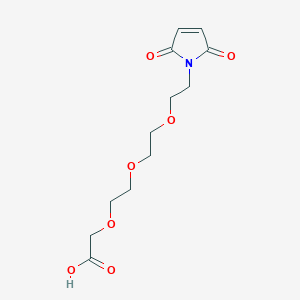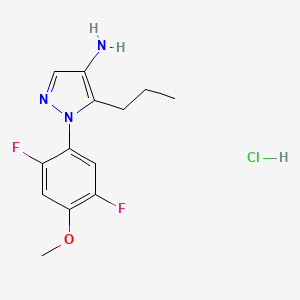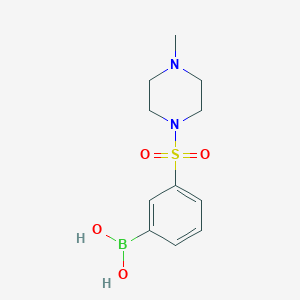
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Descripción general
Descripción
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H17BN2O4S and a molecular weight of 284.14 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group and a 4-methylpiperazine moiety. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Métodos De Preparación
The synthesis of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:
-
Formation of the Piperazine Derivative: : The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . This step may involve the use of reagents such as diphenylvinylsulfonium triflate and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Attachment of the Sulfonyl Group: : The sulfonyl group can be introduced through sulfonation reactions, where the piperazine derivative is reacted with sulfonating agents.
-
Introduction of the Boronic Acid Group: : The final step involves the introduction of the boronic acid group to the phenyl ring. This can be achieved through borylation reactions using boronic acid derivatives and appropriate catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
-
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can convert the sulfonyl group to sulfides or thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
-
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced. Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used.
-
Coupling Reactions: : The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides. Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Aplicaciones Científicas De Investigación
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications, including:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
-
Biology: : The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of sensors and probes for detecting biomolecules such as sugars and nucleotides.
-
Medicine: : Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which can have therapeutic applications in treating diseases such as cancer and diabetes.
-
Industry: : The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack to form boronate esters. The sulfonyl group and piperazine moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar compounds to (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid include other boronic acid derivatives with different substituents on the phenyl ring or variations in the piperazine moiety. Examples include:
Phenylboronic Acid: Lacks the sulfonyl and piperazine groups, making it less specific in its interactions.
(4-Methylpiperazin-1-yl)phenylboronic Acid: Similar structure but without the sulfonyl group, which may affect its reactivity and binding properties.
(3-Sulfonylphenyl)boronic Acid: Contains the sulfonyl group but lacks the piperazine moiety, altering its chemical and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding characteristics that can be exploited in various applications.
Propiedades
IUPAC Name |
[3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXQUGXUIZMDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1433986.png)
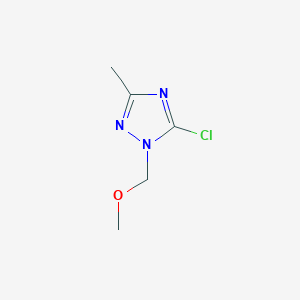
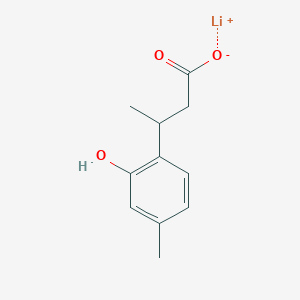
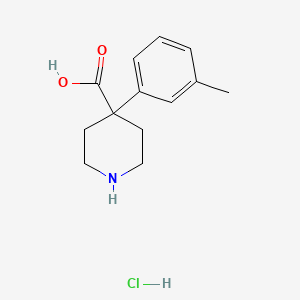
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)
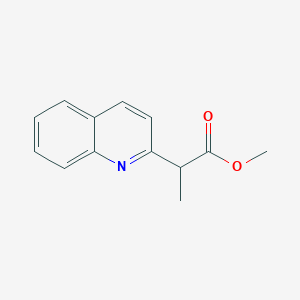

![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)
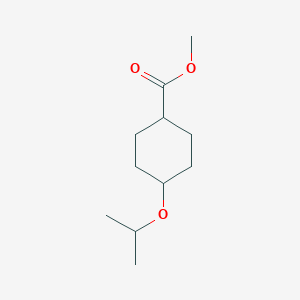
![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)
